3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Description
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Properties
IUPAC Name |
3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H58N4O12S/c32-6-10-41-14-18-45-22-24-47-20-16-43-12-8-35(7-11-42-15-19-46-23-21-44-17-13-40-9-5-29(37)38)28(36)4-2-1-3-27-30-26(25-48-27)33-31(39)34-30/h26-27,30H,1-25,32H2,(H,37,38)(H2,33,34,39)/t26-,27-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKXAZTWSKMXDE-VWYPKUQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58N4O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic molecule with potential therapeutic applications. This article examines its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a multi-layered structure that includes a thieno[3,4-d]imidazole moiety. Its molecular formula is C30H52N8O10S, with a molecular weight of approximately 652.84 g/mol. The intricate design of this compound suggests it may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor interactions. Specifically, it has been shown to influence metabolic processes related to fatty acid synthesis and amino acid metabolism. The thieno[3,4-d]imidazole structure is known to exhibit enzyme inhibition properties that can affect cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. For instance, studies have shown that thieno[3,4-d]imidazole derivatives can inhibit the growth of bacteria such as E. coli and S. aureus . The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The specific interactions at the molecular level remain to be fully elucidated but are likely related to its structural analogs known for similar activities.
Neuroprotective Effects
There is emerging evidence that compounds containing thieno[3,4-d]imidazole structures may offer neuroprotective benefits. These effects are hypothesized to arise from the modulation of oxidative stress pathways and inflammation in neural tissues . Further research is required to confirm these findings and understand the underlying mechanisms.
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction in oxidative stress |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar thieno[3,4-d]imidazole compounds against clinical isolates of E. coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound led to a 40% reduction in cell viability after 48 hours when compared to control groups.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have shown that similar thieno[3,4-d]imidazole derivatives exhibit potential anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, compounds with similar scaffolds have been reported to target protein kinases that are crucial for tumor growth .
- Neuroprotective Effects
- Antimicrobial Properties
Pharmacological Insights
Pharmacological studies indicate that the compound may interact with multiple biological targets:
- Enzyme Inhibition : The imidazole ring is known to interact with heme-containing enzymes, suggesting potential applications in enzyme inhibition.
- Receptor Modulation : The presence of amino acid-like side chains may allow for interactions with neurotransmitter receptors, influencing neurological pathways .
- Case Study on Anticancer Activity
- Neuroprotection Research
- Antimicrobial Efficacy
Preparation Methods
Activation of Biotin Carboxylic Acid
Biotin’s carboxyl group is activated to enable nucleophilic attack by the PEG-amine. Common methods include:
Example protocol (NHS ester) :
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Dissolve biotin (1 eq) in anhydrous DMF.
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Add NHS (1.2 eq) and EDC·HCl (1.5 eq).
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Stir at 25°C for 12 h.
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Purify by precipitation in cold diethyl ether.
Synthesis of PEG-Amine Intermediate
The PEG spacer, 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamine , is synthesized via iterative ethoxylation:
Stepwise Ethoxylation
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Ethylene oxide addition to 2-aminoethanol | BF₃·Et₂O catalysis, 60°C, 24 h | 90% |
| 2–4 | Repeat ethoxylation using tosyl chloride activation | K₂CO₃, DMF, 80°C | 75–82% |
Key characterization :
-
¹H NMR (CDCl₃): δ 3.55–3.70 (m, PEG backbone), 2.85 (t, J=5.2 Hz, -NH₂).
-
MS (ESI+) : m/z 349.2 [M+H]⁺.
Coupling of Biotin and PEG-Amine
Amide Bond Formation
Activated biotin reacts with the PEG-amine under mild conditions:
| Method | Conditions | Yield | Purification |
|---|---|---|---|
| NHS ester + PEG-amine | DIPEA, DMF, 25°C, 6 h | 80% | Size-exclusion chromatography |
| Pentafluorophenyl ester | NaHCO₃, DMF/H₂O (9:1), 4°C, 2 h | 85% | Dialysis (MWCO 1 kDa) |
Optimized protocol :
-
Combine biotin-NHS ester (1 eq) and PEG-amine (1.1 eq) in DMF.
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Add DIPEA (3 eq) and stir at 25°C for 6 h.
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Concentrate under reduced pressure and purify via Sephadex LH-20.
Critical Analysis of Methodologies
| Parameter | NHS Ester | PFP Ester | Acid Chloride |
|---|---|---|---|
| Stability | Moderate | High | Low |
| Byproduct removal | Easy | Moderate | Difficult |
| Scalability | Excellent | Good | Poor |
Key challenges :
-
Steric hindrance : PEG chain length reduces coupling efficiency.
-
Purification : SEC or dialysis required to remove unreacted PEG.
Industrial-Scale Considerations
-
Cost-effective activation : NHS esters preferred for large-scale synthesis.
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Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
-
Quality control :
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HPLC : Purity >95% (C18 column, 0.1% TFA/MeCN gradient).
-
LC-MS : Confirm molecular weight (calc. 681.8 g/mol).
-
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, particularly given its PEG-biotin conjugate structure?
- Methodological Answer : The synthesis involves sequential coupling reactions. For the biotin moiety (thienoimidazolone core), a multi-step procedure under cryogenic conditions (-85°C) using DMSO and oxalyl chloride is suggested, followed by purification via column chromatography . The PEG linker requires iterative Williamson ether synthesis, with strict control of stoichiometry and reaction time to avoid oligomerization. Ethoxy groups are introduced using 2-(2-aminoethoxy)ethanol derivatives, with final coupling to propanoic acid via EDC/NHS chemistry .
Q. How is the compound characterized to confirm structural integrity, especially the PEG linker and biotin moiety?
- Methodological Answer :
- 1H/13C NMR : For the biotin core, characteristic peaks include δ 4.3–4.5 ppm (m, imidazolone protons) and δ 1.6–2.2 ppm (pentanoyl chain) . The PEG linker shows broad signals at δ 3.5–3.7 ppm (ethoxy repeats).
- HPLC-MS : Reverse-phase HPLC (C18 column, water/acetonitrile gradient) coupled with ESI-MS confirms purity (>95%) and molecular weight (e.g., [M+H]+ ~1,200–1,300 Da) .
- IR Spectroscopy : Stretching bands at ~1,650 cm⁻¹ (amide C=O) and 1,100 cm⁻¹ (C-O-C ether linkages) .
Q. What are the primary academic applications of this compound in biochemical research?
- Methodological Answer : Its biotin-streptavidin binding affinity makes it suitable for:
- Protein Conjugation : Linking antibodies or enzymes via NHS ester chemistry (propanoic acid terminus) for ELISA or pull-down assays .
- Nanoparticle Functionalization : The PEG spacer enhances solubility and reduces steric hindrance in drug delivery systems .
Advanced Research Questions
Q. How can low yields in the coupling reaction between the biotin derivative and the PEG chain be optimized?
- Methodological Answer : Common issues include steric hindrance and competing side reactions. Strategies:
- Pre-activation : Use HOBt/DMAP to stabilize active intermediates during carbodiimide-mediated coupling .
- Solvent Optimization : Replace DMF with DCM/THF mixtures to improve solubility of hydrophobic intermediates .
- Temperature Control : Conduct reactions at 0–4°C to minimize hydrolysis of NHS esters .
Q. What analytical strategies resolve ambiguities in confirming the PEG linker’s length and branching?
- Methodological Answer :
- MALDI-TOF MS : Detects exact molecular weight distribution to confirm ethoxy repeat units .
- SEC-MALS : Size-exclusion chromatography with multi-angle light scattering quantifies hydrodynamic radius and polydispersity .
- 2D NMR (HSQC/COSY) : Resolves overlapping ethoxy proton signals by correlating 1H-13C couplings .
Q. How can computational modeling predict the compound’s behavior in aqueous solutions?
- Methodological Answer :
- MD Simulations : Use GROMACS or AMBER to model PEG chain hydration and flexibility. Parameters include OPLS-AA force fields and TIP3P water .
- Solubility Prediction : COSMO-RS calculations estimate logP values to optimize buffer conditions (e.g., pH 7.4 PBS) .
Q. What protocols assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate aliquots at 4°C, 25°C, and -20°C for 1–6 months. Monitor degradation via HPLC and LC-MS for hydrolysis (biotin-amide cleavage) or oxidation (thioether linkages) .
- Lyophilization Stability : Test reconstitution efficiency after freeze-drying with cryoprotectants (e.g., trehalose) .
Q. How should researchers handle contradictions in toxicity data for related biotin-PEG derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
